3-((1-(4-Cyanobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(4-Cyanobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrazine ring substituted with a cyano group and a pyrrolidine ring linked via an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(4-Cyanobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 4-cyanobenzoyl chloride and an amine.
Etherification: The pyrrolidine intermediate is then reacted with a pyrazine derivative under basic conditions to form the ether linkage.
Final Coupling:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-((1-(4-Cyanobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium cyanide for cyanation, or halogenating agents for introducing halogens.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated pyrazine derivatives or other substituted pyrazines.
Scientific Research Applications
Chemistry
In chemistry, 3-((1-(4-Cyanobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies may focus on its activity against certain diseases or its ability to modulate biological pathways.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 3-((1-(4-Cyanobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the pyrazine ring can participate in hydrogen bonding or π-π interactions, which are crucial for binding to biological targets. The pyrrolidine ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-(4-Cyanobenzoyl)pyrrolidin-3-yl)oxy)pyridine-2-carbonitrile
- 3-((1-(4-Cyanobenzoyl)pyrrolidin-3-yl)oxy)quinoline-2-carbonitrile
- 3-((1-(4-Cyanobenzoyl)pyrrolidin-3-yl)oxy)benzene-2-carbonitrile
Uniqueness
Compared to similar compounds, 3-((1-(4-Cyanobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where specific electronic interactions are required, such as in the design of enzyme inhibitors or materials with specific electronic properties.
Properties
IUPAC Name |
3-[1-(4-cyanobenzoyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c18-9-12-1-3-13(4-2-12)17(23)22-8-5-14(11-22)24-16-15(10-19)20-6-7-21-16/h1-4,6-7,14H,5,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKWZAMPYIGMHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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